REACTION_CXSMILES
|
C[O:2][C:3](=O)[C:4]1[CH:9]=[CH:8][C:7]([I:10])=[CH:6][C:5]=1[OH:11].[Li+].[BH4-]>C1COCC1>[OH:11][C:5]1[CH:6]=[C:7]([I:10])[CH:8]=[CH:9][C:4]=1[CH2:3][OH:2] |f:1.2|
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Name
|
|
Quantity
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17.8 g
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Type
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reactant
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Smiles
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COC(C1=C(C=C(C=C1)I)O)=O
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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solvent
|
Smiles
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C1CCOC1
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Name
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|
Quantity
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3.07 g
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Type
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reactant
|
Smiles
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[Li+].[BH4-]
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
The reaction mixture was heated at 50° for 16 hours
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Duration
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16 h
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Type
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CUSTOM
|
Details
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The reaction mixture was quenched carefully with 1N HCl
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Type
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EXTRACTION
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Details
|
extracted with EtOAc (3×)
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Type
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WASH
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Details
|
washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
|
FILTRATION
|
Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(CO)C=CC(=C1)I
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |